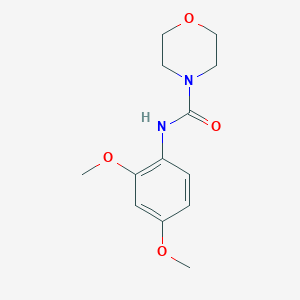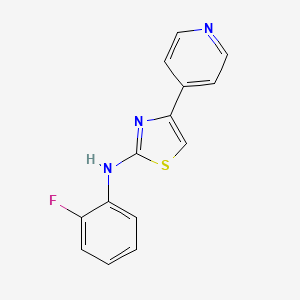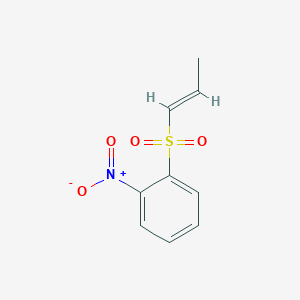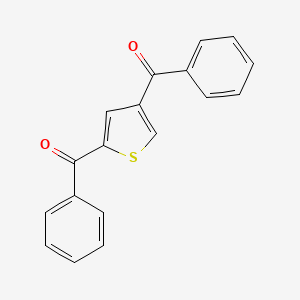
2,4-thienediylbis(phenylmethanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-thienediylbis(phenylmethanone) is a chemical compound that belongs to the family of thienyl ketones. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 2,4-thienediylbis(phenylmethanone) is not fully understood. However, studies have suggested that it can modulate various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It can also regulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
2,4-thienediylbis(phenylmethanone) has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. It can also regulate the expression of various genes involved in cell proliferation, apoptosis, and differentiation. Studies have shown that 2,4-thienediylbis(phenylmethanone) can potentially be used for the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammation-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,4-thienediylbis(phenylmethanone) in lab experiments is its ease of synthesis and availability. It can also be easily modified to improve its properties and potential applications. However, one of the limitations of using 2,4-thienediylbis(phenylmethanone) is its low solubility in water, which can limit its potential applications in aqueous systems.
Zukünftige Richtungen
There are several future directions for the research on 2,4-thienediylbis(phenylmethanone). One of the potential areas of research is to explore its potential applications in material science, including the development of new materials with improved properties. Another area of research is to investigate its potential applications in drug delivery systems. Additionally, more studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 2,4-thienediylbis(phenylmethanone) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. The synthesis of 2,4-thienediylbis(phenylmethanone) can be achieved through various methods, and it has been extensively studied for its potential applications in medicinal chemistry. It exhibits various biochemical and physiological effects and has the potential to be used for the treatment of various diseases. However, more studies are needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis of 2,4-thienediylbis(phenylmethanone) can be achieved through various methods, including the reaction of 2-thiophenecarboxaldehyde with benzil in the presence of a base such as potassium hydroxide. Another method involves the reaction of 2-thiophenecarboxaldehyde with benzophenone in the presence of a catalyst such as triethylamine. The yield of the reaction can be improved by optimizing the reaction conditions, including temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
2,4-thienediylbis(phenylmethanone) has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. Studies have shown that 2,4-thienediylbis(phenylmethanone) can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(4-benzoylthiophen-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2S/c19-17(13-7-3-1-4-8-13)15-11-16(21-12-15)18(20)14-9-5-2-6-10-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLMOUZZPZRFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CS2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B5719676.png)
![ethyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5719679.png)
![2-[(3-chlorophenoxy)methyl]-5-[(4-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5719682.png)
![methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5719689.png)
![4-methyl-3-(4-nitrophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5719690.png)
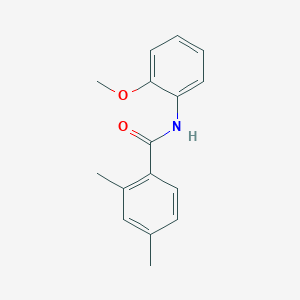
![4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5719718.png)
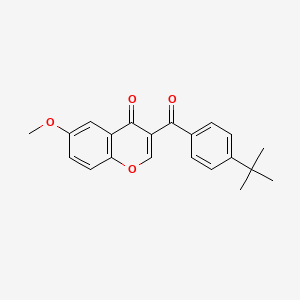
![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B5719724.png)
![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5719725.png)
![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B5719728.png)
